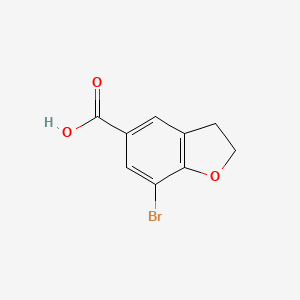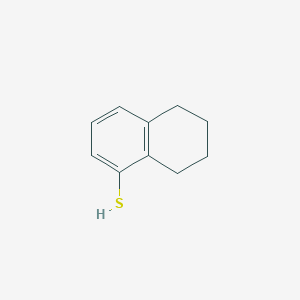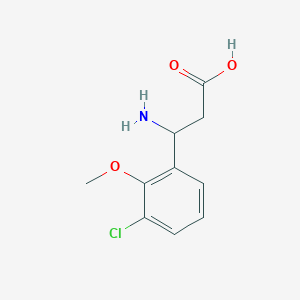
6-(Azetidin-3-YL)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Azetidin-3-YL)-1H-indole is a heterocyclic compound that features both an indole and an azetidine ring The indole ring is a common structural motif in many natural products and pharmaceuticals, while the azetidine ring is a four-membered nitrogen-containing ring that is less common but has significant biological activity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-3-YL)-1H-indole typically involves the formation of the azetidine ring followed by its attachment to the indole moiety. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine . This approach provides access to highly functionalized heterocyclic compounds, which can be further diversified through palladium-catalyzed Suzuki–Miyaura cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反応の分析
Types of Reactions
6-(Azetidin-3-YL)-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The azetidine ring can be reduced to form different amine derivatives.
Substitution: Both the indole and azetidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophilic reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the azetidine ring can yield various amine derivatives.
科学的研究の応用
6-(Azetidin-3-YL)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and organic materials.
Biology: The compound’s unique structure allows it to interact with biological molecules in specific ways, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including as a potential drug candidate for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and catalysts.
作用機序
The mechanism of action of 6-(Azetidin-3-YL)-1H-indole involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the azetidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: These compounds also contain an azetidine ring and are used as building blocks in organic synthesis.
N-Boc-3-iodoazetidine derivatives: These compounds are used in the synthesis of highly functionalized heterocyclic compounds.
Azetidine and oxetane amino acid derivatives: These compounds are synthesized through aza-Michael addition and have various biological activities.
Uniqueness
6-(Azetidin-3-YL)-1H-indole is unique due to the combination of the indole and azetidine rings, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions with biological targets and offers potential for the development of new therapeutic agents.
特性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC名 |
6-(azetidin-3-yl)-1H-indole |
InChI |
InChI=1S/C11H12N2/c1-2-9(10-6-12-7-10)5-11-8(1)3-4-13-11/h1-5,10,12-13H,6-7H2 |
InChIキー |
ARBFCJOIZZZIQZ-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC3=C(C=C2)C=CN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















